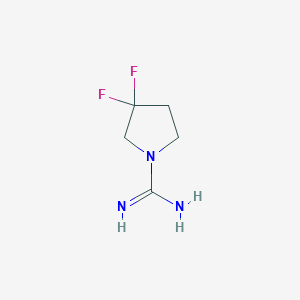

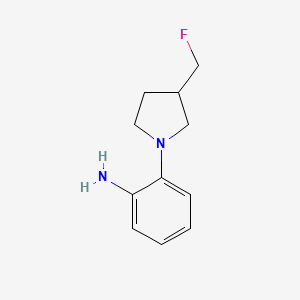

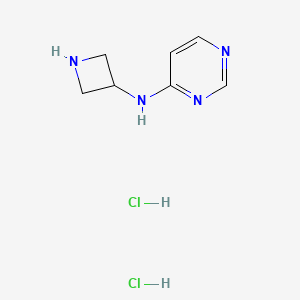

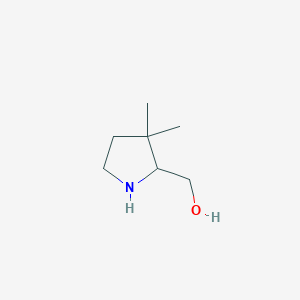

(3,3-Dimethylpyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3-Dimethylpyrrolidin-2-yl)methanol, also known as DMPM, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DMPM is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a solvent in the manufacture of polymers, resins, and plastics.

Scientific Research Applications

Applications in Organocatalysis

Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, proved effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The process achieved good to high yields with enantioselectivity up to 56% ee, emphasizing the potential of pyrrolidinemethanol derivatives in asymmetric synthesis (Lattanzi, 2006).

Enantioselective Alkynylation of Cyclic Imines : A prolinol-derived ligand, specifically (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with up to 97% yield and 97% ee. This showcases its efficiency in promoting enantioselective reactions under mild conditions (Munck et al., 2017).

Applications in Catalysis

Synthesis of Nickel Complexes : Complexes with bidentate N,O-type ligands were synthesized and tested for ethylene oligomerization. Notably, a specific complex demonstrated high activity with a turnover frequency of up to 187,500 mol C2H4 (mol Ni h)⁻¹, revealing the potential of pyrrolidinemethanol derivatives in catalytic processes (Kermagoret & Braunstein, 2008).

Asymmetric Copolymerization : Dimeric zinc complexes with pyrrolidin-2-yl)methanol derivatives were employed in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This process led to copolymers with chiral ligand groups, signifying the utility of these complexes in producing polymers with specific properties (Nakano et al., 2003).

Applications in Chemical Synthesis

- Synthesis of Organic Molecules : Research has demonstrated the utility of pyrrolidinemethanol derivatives in the synthesis of various organic molecules, including the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005), and the preparation of 3,4-cis-disubstituted pyrrolidin-2-ones (Arfaoui et al., 2015).

properties

IUPAC Name |

(3,3-dimethylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILQZSDPLHDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylpyrrolidin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.